molecular formula C22H23N5O5S B12706264 Acetamide, N-(4-(((3,6-dihydro-4-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- CAS No. 160857-61-4

Acetamide, N-(4-(((3,6-dihydro-4-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1(2H)-pyridinyl)amino)sulfonyl)phenyl)-

Cat. No.: B12706264
CAS No.: 160857-61-4
M. Wt: 469.5 g/mol
InChI Key: NAJIZWBJHQRZCC-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(((3,6-dihydro-4-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- is a complex organic compound that features a combination of acetamide, oxadiazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(((3,6-dihydro-4-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- typically involves multi-step organic synthesis. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the pyridine moiety, and finally the attachment of the acetamide and sulfonylphenyl groups. Common reagents used in these steps include hydrazine derivatives, carboxylic acids, and sulfonyl chlorides. Reaction conditions often involve the use of solvents like dichloromethane, and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(((3,6-dihydro-4-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(((3,6-dihydro-4-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Acetamide derivatives: Compounds with similar acetamide groups but different substituents.

    Oxadiazole derivatives: Molecules featuring the oxadiazole ring with various functional groups.

    Pyridine derivatives: Compounds containing the pyridine ring with different substituents.

Uniqueness

What sets Acetamide, N-(4-(((3,6-dihydro-4-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various scientific disciplines.

Properties

CAS No.

160857-61-4

Molecular Formula

C22H23N5O5S

Molecular Weight

469.5 g/mol

IUPAC Name

N-[4-[[4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,6-dihydro-2H-pyridin-1-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H23N5O5S/c1-15(28)23-18-5-9-20(10-6-18)33(29,30)26-27-13-11-17(12-14-27)22-25-24-21(32-22)16-3-7-19(31-2)8-4-16/h3-11,26H,12-14H2,1-2H3,(H,23,28)

InChI Key

NAJIZWBJHQRZCC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2CCC(=CC2)C3=NN=C(O3)C4=CC=C(C=C4)OC

Origin of Product

United States

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